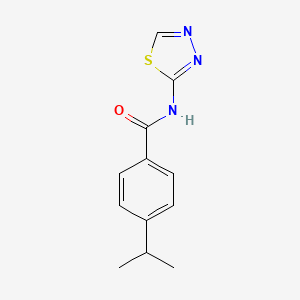

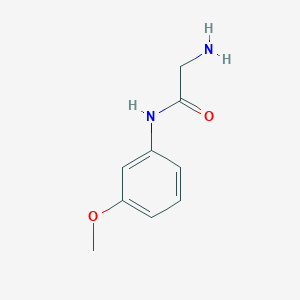

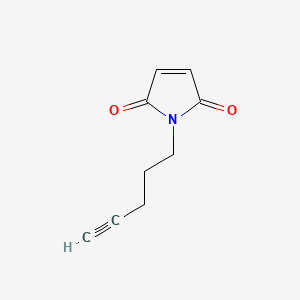

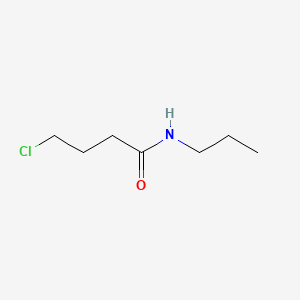

1-(pent-4-yn-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione

説明

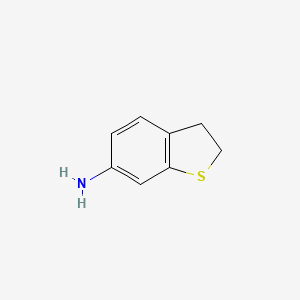

The compound seems to be a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and is usually purified by distillation immediately before use .

Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Pyrrole derivatives can undergo a variety of reactions. For instance, 9-(Pent-4-yn-1-yl)anthracene-type compounds can undergo intramolecular Diels-Alder (IMDA) reactions .科学的研究の応用

Diketopyrrolopyrroles: Synthesis, Reactivity, and Optical Properties

Diketopyrrolopyrroles (DPPs), related to 1-(pent-4-yn-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione, are extensively utilized dyes in applications ranging from high-quality pigments to field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. Their synthesis, reactivity, and the relationship between structure and optical properties have been the subject of significant research, revealing their potential for future applications in real-world technologies due to their straightforward synthesis, stability, and near-unity fluorescence quantum yield (Grzybowski & Gryko, 2015).

Pyrrolidine in Drug Discovery

The pyrrolidine ring, a fundamental structure in medicinal chemistry, is widely used to develop compounds for treating human diseases. Its saturated scaffold offers efficient pharmacophore space exploration, contributing to the molecule's stereochemistry and increasing three-dimensional coverage. Pyrrolidine-based compounds, including derivatives like pyrrolidine-2,5-diones, have shown selectivity towards various biological targets, underscoring the pyrrolidine ring's significance in drug design and development (Li Petri et al., 2021).

Conjugated Polymers and Electronic Devices

The structural analogues of DPP, such as 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP), have shown potential in electronic device applications. Polymers containing high-performance electron-deficient pigments like isoDPP demonstrate distinct optical, electrochemical, and device performance, indicating that they could surpass DPP-based polymers in electronic device applications. This research area focuses on the synthesis and properties of these polymers, aiming to design high-performance electronic devices (Deng et al., 2019).

Safety and Hazards

作用機序

Target of Action

The primary targets of 1-(pent-4-yn-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione are viruses, specifically coronaviruses . The compound is designed to target viruses through non-specific electrostatic interactions, providing extracellular viral targeting ability .

Mode of Action

The compound interacts with its viral targets by generating radical species that disintegrate the viral structure proteins . This interaction diminishes the infectivity of the viruses .

Biochemical Pathways

The biochemical pathways affected by this compound involve the generation of radical species . These radicals cause structural damage to the proteins of the virus, thereby disrupting its function . The downstream effects of this disruption include a decrease in viral infectivity .

Pharmacokinetics

The compound exhibits antiviral activity down to micromolar concentrations , suggesting that it has sufficient bioavailability to exert its antiviral effects.

Result of Action

The result of the compound’s action is a decrease in the infectivity of the targeted viruses . By generating radical species that disintegrate the viral structure proteins, the compound effectively diminishes the ability of the viruses to infect host cells .

特性

IUPAC Name |

1-pent-4-ynylpyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-2-3-4-7-10-8(11)5-6-9(10)12/h1,5-6H,3-4,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPVKZBWXHAPHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCN1C(=O)C=CC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Ethoxybenzoyl)amino]butanoic acid](/img/structure/B3384356.png)